4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid
Description
Properties
IUPAC Name |
4-[(5-tert-butyl-2-methoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)13-7-10-15(24-4)16(11-13)25(22,23)19-14-8-5-12(6-9-14)17(20)21/h5-11,19H,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYSHCUYHPPCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Tert-butyl-2-methoxybenzenesulfonyl Chloride
The sulfonyl chloride intermediate is typically prepared via chlorosulfonation of 5-tert-butyl-2-methoxybenzene . Chlorosulfonic acid (ClSO₃H) is employed as both the sulfonating and chlorinating agent. Reaction conditions involve refluxing at 110–120°C for 4–6 hours under anhydrous conditions.
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | ClSO₃H (5 eq) | 110°C | 5 h | 72% |
Sulfonamidation with 4-Aminobenzoic Acid
The sulfonyl chloride reacts with 4-aminobenzoic acid in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds at 0–25°C for 12–24 hours.
| Component | Amount (eq) | Solvent | Base (eq) | Yield |
|---|---|---|---|---|
| Sulfonyl chloride | 1.2 | DCM | DIPEA (3) | 68% |
| 4-Aminobenzoic acid | 1.0 | THF | TEA (2.5) | 63% |
Key Considerations :
-
Polar aprotic solvents (e.g., THF) enhance solubility of 4-aminobenzoic acid but may require longer reaction times.
Sequential Functionalization of Preformed Benzene Rings
An alternative approach modifies prefunctionalized benzene derivatives to install the tert-butyl, methoxy, and sulfonamido groups sequentially.
tert-Butylation and Methoxylation
4-Hydroxybenzoic acid is alkylated with tert-butyl bromide under alkaline conditions (K₂CO₃, DMF, 80°C) to introduce the tert-butyl group. Subsequent methoxylation via Williamson ether synthesis (methyl iodide, Ag₂O) yields 4-tert-butyl-2-methoxybenzoic acid .
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | tert-C₄H₉Br, K₂CO₃ | DMF, 80°C, 8 h | 85% |
| 2 | CH₃I, Ag₂O | Acetone, 25°C, 12 h | 78% |
Sulfonamidation via Directed Ortho-Metalation
Directed ortho-metalation (DoM) using a tert-butyl group as a directing moiety enables regioselective sulfonation. Lithiation with LDA (lithium diisopropylamide) at −78°C followed by quenching with SO₂Cl₂ introduces the sulfonyl chloride group at the ortho position relative to the tert-butyl group. Subsequent coupling with 4-aminobenzoic acid proceeds as in Section 1.2.
| Lithiation Agent | Quenching Reagent | Temperature | Yield |
|---|---|---|---|
| LDA (2.5 eq) | SO₂Cl₂ (1.5 eq) | −78°C | 65% |
Catalytic Hydrogenation of Nitro Precursors
Reduction of nitro intermediates provides a pathway to install the amino group required for sulfonamidation.
Synthesis of 4-Nitrobenzoic Acid Derivatives
4-Nitrobenzoic acid is functionalized with tert-butyl and methoxy groups via electrophilic aromatic substitution. Nitration (HNO₃/H₂SO₄) followed by Friedel-Crafts alkylation (tert-butyl chloride, AlCl₃) and methoxylation yields 5-tert-butyl-2-methoxy-4-nitrobenzoic acid .
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | HNO₃ (1.2 eq), H₂SO₄ | 0°C → 25°C, 3 h | 89% |
| 2 | tert-C₄H₉Cl, AlCl₃ | DCM, 40°C, 6 h | 76% |
Catalytic Hydrogenation and Sulfonamidation
The nitro group is reduced to an amine using H₂/Pd-C in ethanol. Subsequent sulfonamidation with 4-carboxybenzenesulfonyl chloride (synthesized separately) yields the target compound.
| Catalyst | H₂ Pressure | Time | Yield |
|---|---|---|---|
| Pd/C (5%) | 1 atm | 24 h | 82% |
One-Pot Multistep Synthesis
Recent advances utilize one-pot methodologies to streamline synthesis. A representative protocol involves:
-
Sulfonation of 4-tert-butyl-2-methoxybenzene with chlorosulfonic acid.
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In situ conversion to sulfonyl chloride using PCl₅.
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Direct coupling with 4-aminobenzoic acid without intermediate isolation.
| Reagent | Role | Amount (eq) |
|---|---|---|
| ClSO₃H | Sulfonating agent | 5.0 |
| PCl₅ | Chlorinating agent | 3.0 |
| 4-Aminobenzoic acid | Nucleophile | 1.0 |
Advantages :
-
Reduced purification steps.
-
Total yield: 58–64%.
Analytical Validation and Optimization
Purity and Characterization
Final products are validated via:
Chemical Reactions Analysis
Types of Reactions
4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
Stability :
- The sulfonamide group in the target compound is resistant to hydrolysis under physiological conditions, unlike carbamates (e.g., Boc group in ), which degrade in acidic environments .
Biological Activity
4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or receptor ligand, affecting multiple signaling pathways:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes involved in inflammatory processes.
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by targeting folate synthesis pathways. Although specific data on this compound is limited, its structural similarities suggest potential efficacy against various pathogens.
Anticancer Activity
A significant area of interest is the anticancer potential of this compound. In vitro studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cell lines. For example:
- Case Study : A study examining related sulfonamide derivatives found that certain compounds exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 15.7 to 33.9 µM. These findings suggest that modifications to the sulfonamide structure can enhance anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides are well-documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). For instance:
- Research Findings : In LPS-induced RAW264.7 macrophage cells, certain sulfonamide derivatives demonstrated significant inhibition of NO production, indicating their potential as anti-inflammatory agents .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Not specified | Inhibition of folate synthesis |
| Anticancer | MDA-MB-231 | 15.7 - 33.9 | Induction of apoptosis |
| Anti-inflammatory | RAW264.7 Macrophages | Not specified | Inhibition of NO and PGE2 production |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid with high purity?
- Methodology : The compound can be synthesized via coupling reactions between 5-tert-butyl-2-methoxybenzenesulfonyl chloride and 4-aminobenzoic acid derivatives. Catalytic hydrogenation (e.g., using Pd/C) is critical for deprotection steps, as seen in analogous sulfonamide syntheses . Intermediate purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields (>85%) and purity (>95%).
Q. Which purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Methodology : Solid-phase extraction (SPE) with C18 cartridges or silica gel chromatography (eluting with ethyl acetate/hexane gradients) effectively removes unreacted precursors. Thin-layer chromatography (TLC) with UV detection (Rf ~0.5 in 3:7 ethyl acetate/hexane) monitors reaction progress . Final purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity for biological assays .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of H/C NMR (e.g., δ 8.2 ppm for sulfonamide protons, δ 165 ppm for carboxylic acid carbonyl) and high-resolution mass spectrometry (HRMS; calculated [M+H]: 392.12). FT-IR confirms functional groups (e.g., 1700 cm for C=O, 1150 cm for S=O) . Purity validation via HPLC (retention time: 8.2 min, 70% acetonitrile) is essential .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Methodology : Discrepancies in receptor binding (e.g., dopamine D2 vs. serotonin 5-HT3) may arise from assay conditions (pH, temperature) or stereochemical impurities. Validate activity via dose-response curves (IC values) under standardized protocols. Cross-check results with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Q. How can computational modeling optimize experimental design for enzyme inhibition studies?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites (e.g., carbonic anhydrase IX). Free energy perturbation (FEP) calculations refine substituent effects on binding affinity. Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (k/k) .
Q. What crystallographic data supports the molecular conformation of this compound in solid-state studies?
- Methodology : Single-crystal X-ray diffraction confirms the planar sulfonamide linkage (C-S-N-C dihedral angle: 178.5°) and intramolecular hydrogen bonding (O-H···O, 2.65 Å) between the carboxylic acid and methoxy groups. Crystallize from DMSO/water to obtain monoclinic crystals (space group P2/c) .
Q. How can scalable synthesis be achieved without compromising yield or purity?
- Methodology : Replace batch reactions with flow chemistry for sulfonylation steps (residence time: 30 min, 60°C). Use continuous extraction (e.g., centrifugal partition chromatography) to isolate intermediates. Process analytical technology (PAT) tools like in-line FTIR monitors reaction completion in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
